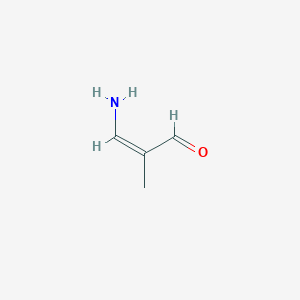![molecular formula C9H10N4O B2640364 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine CAS No. 2199247-12-4](/img/structure/B2640364.png)
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine” is a compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of “2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine” specifically is not detailed in the available literature.Applications De Recherche Scientifique
Anti-Cancer Properties
Pyrimidine derivatives have shown promise as potential anti-cancer agents. Researchers have explored the use of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine in inhibiting cancer cell growth. For instance, Nakao et al. reported that certain pyrazole-containing compounds exhibit PCA-1/ALKBH3 inhibitory activity, making them potential candidates for prostate cancer treatment .
Molecular Targeting
Computational studies, such as molecular simulations, can provide insights into the binding interactions of this compound with specific protein targets. For example, a study demonstrated that compound 13 (a pyrazole derivative) had favorable binding patterns in the active site of LmPTR1, an enzyme associated with Leishmania parasites . Similar investigations could reveal potential targets for 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine .
Agrochemical Applications
Pyrimidines find applications in agrochemicals. While not extensively studied, 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine could potentially contribute to crop protection by controlling plant fungal diseases .
Mécanisme D'action
Target of Action
The primary target of the compound 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine interacts with its target NAMPT, leading to changes in the NAD+ salvage pathway
Biochemical Pathways
The action of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine affects the NAD+ salvage pathway . This pathway is crucial for many biological processes, including metabolism and aging
Result of Action
It is known that the compound has an effect on the NAD+ salvage pathway by interacting with NAMPT
Propriétés
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-6-8(5-12-13)7-14-9-10-3-2-4-11-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNGQJWHWOXRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

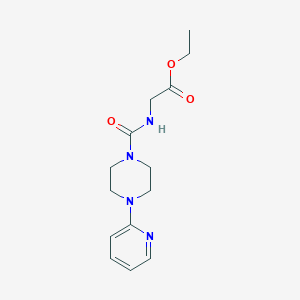
![5-Methyl-4-oxo-2-(pyrrolidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2640283.png)
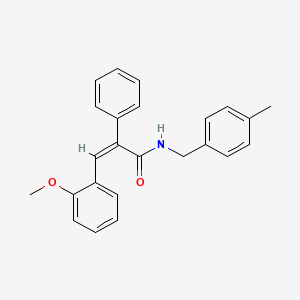
![5-Nitro-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2640285.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2640286.png)
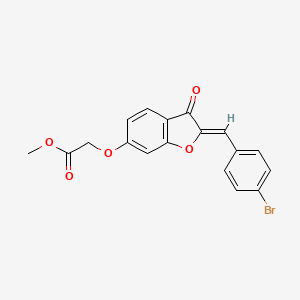
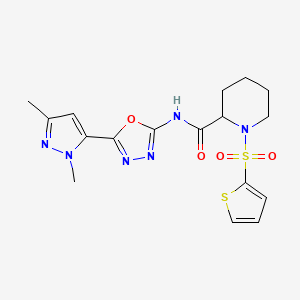
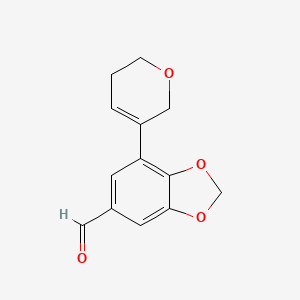
![2-(Phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2640292.png)
![Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2640296.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2640300.png)
